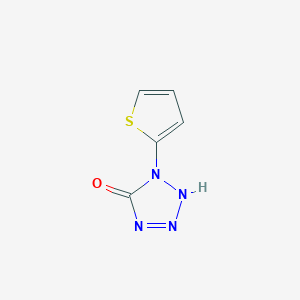

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one

Description

Significance of the Tetrazole Moiety in Contemporary Chemical Science

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry and materials science. nih.gov Its prominence stems from its remarkable versatility and its ability to act as a bioisostere of the carboxylic acid group. mdpi.com This bioisosteric relationship is crucial in drug design, as the tetrazole ring can mimic the acidity and planar structure of a carboxylic acid while often conferring improved metabolic stability, lipophilicity, and bioavailability to the parent molecule.

The incorporation of a tetrazole ring into a molecular structure can lead to a significant enhancement of its biological activity. This has been demonstrated across a wide spectrum of therapeutic areas, with tetrazole-containing compounds exhibiting antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive properties. mdpi.com The high nitrogen content of the tetrazole ring also contributes to its unique electronic properties and its utility in the design of high-energy materials.

The World Health Organization has recognized the tetrazole ring as an important descriptor in the methodology of designing new drugs, underscoring its established role in the development of novel therapeutic agents. The ability of the tetrazole moiety to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhances its value as a pharmacophore in the rational design of molecules with specific biological targets.

Role of the Thiophene (B33073) Heterocycle in Advanced Chemical Design

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is another privileged scaffold in the realm of medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net Its structural similarity to benzene, yet with distinct electronic properties imparted by the sulfur heteroatom, makes it a versatile building block in the design of novel compounds. Thiophene and its derivatives are known to possess a broad array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.gov

The thiophene moiety is a common feature in numerous FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties. nih.govrsc.org The sulfur atom in the thiophene ring can engage in unique interactions with biological targets, and the ring itself can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties. This synthetic tractability enables the creation of diverse chemical libraries for drug discovery and the optimization of lead compounds.

Beyond its role in medicinal chemistry, the thiophene heterocycle is a key component in the development of advanced materials. Its electron-rich nature makes it an excellent building block for conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic cells. The ability to modify the electronic properties of thiophene-based materials through chemical synthesis is a driving force in the innovation of new organic electronic devices.

Overview of 1,4-Dihydro-5H-tetrazol-5-one Derivatives in Chemical Research

The 1,4-dihydro-5H-tetrazol-5-one, also known as tetrazolinone, represents a significant class of heterocyclic compounds that has garnered considerable attention in chemical research. These derivatives are characterized by a tetrazole ring with a carbonyl group at the 5-position. The synthesis of these compounds often involves the cyclization of isocyanates with azides or the reaction of carbodiimides with hydrazoic acid.

Research into 1,4-dihydro-5H-tetrazol-5-one derivatives has revealed a wide range of potential applications. In medicinal chemistry, these compounds have been investigated for their biological activities, which can be modulated by the nature of the substituents at the 1- and 4-positions of the tetrazole ring. For instance, diaryl tetrazol-5-ones have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com

The chemical reactivity of the tetrazolinone ring also makes it a valuable synthetic intermediate. The presence of multiple nitrogen atoms and a carbonyl group provides several sites for chemical modification, allowing for the construction of more complex molecular architectures. The photolysis of 1,4-dialkyl-1,4-dihydro-5H-tetrazol-5-ones has been shown to produce diaziridinones, highlighting the utility of this scaffold in accessing other novel heterocyclic systems. researchgate.net The exploration of diheterocyclic compounds containing both tetrazolinone and 1,2,4-triazole (B32235) moieties further illustrates the synthetic versatility of this class of compounds. researchgate.netresearchgate.net

Academic and Research Importance of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one within Heterocyclic Chemistry

The specific compound, this compound, which integrates the thiophene and tetrazolinone scaffolds, holds considerable theoretical importance within the field of heterocyclic chemistry. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its academic and research value can be inferred from the well-established significance of its constituent moieties.

Key Areas of Potential Research Interest:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic methodology. Comprehensive spectroscopic and crystallographic characterization would provide fundamental insights into its structural and electronic properties.

Medicinal Chemistry: Given the broad biological activities associated with both thiophene and tetrazole derivatives, this hybrid molecule represents a promising scaffold for the discovery of new therapeutic agents. Screening for a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, would be a logical avenue of investigation.

Materials Science: The combination of these two aromatic heterocycles could lead to novel materials with interesting photophysical or electronic properties, potentially finding applications in organic electronics.

The study of this compound and its analogues could therefore open new avenues in heterocyclic chemistry, leading to the discovery of compounds with novel properties and applications. The lack of extensive current research on this specific molecule highlights it as an area ripe for future exploration.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-yl-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECGPFLJSDVABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427882 | |

| Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141946-05-6 | |

| Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 Thien 2 Yl 1,4 Dihydro 5h Tetrazol 5 One

Photochemical Transformations of Tetrazolone Ring Systems

The photochemistry of tetrazolone derivatives is a rich field, characterized by the cleavage of the heterocyclic ring. documentsdelivered.com The specific degradation pathways and resulting products are highly dependent on the molecular structure, particularly the substituents, as well as reaction conditions like the choice of solvent. documentsdelivered.comnih.gov For 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones, photolysis is a key method for inducing chemical change.

A primary and well-documented photochemical reaction of the tetrazolone ring is the extrusion of a molecule of nitrogen (N₂). researchgate.netresearchgate.net This process is typically initiated by UV irradiation, leading to the cleavage of the N2-N3 and N4-C5 bonds within the ring. The loss of the highly stable dinitrogen molecule is a strong thermodynamic driving force for the reaction.

Following the photoextrusion of N₂, the resulting intermediate undergoes rearrangements to form more stable products. For example, the photolysis of certain (N-4)-substituted 1-phenyl-tetrazolones in solvents like methanol (B129727) or acetonitrile (B52724) leads to the formation of benzimidazolones in nearly quantitative yields. researchgate.net This transformation proceeds through an intermediate that cyclizes and subsequently rearranges to the final product. Similarly, photolysis of 1-allyl-4-phenyltetrazolones results in the elimination of N₂ and subsequent cyclization and hydrogen migration to form 3,4-dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones. researchgate.net

| Starting Tetrazolone Derivative | Irradiation Conditions | Solvent | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one | 150 or 450 W Hg lamp | CD₃CN | 1,2-dimethyldiaziridinone | Not specified | researchgate.net |

| 1-alkenyl-4-alkyl-1,4-dihydro-5H-tetrazol-5-ones | High-pressure Hg lamp (λ ≥ 254 nm) | [D₁₄]-methylcyclohexane | 1-alkenyl-2-alkyl-diaziridinones | 80-90% | researchgate.net |

| (N-4)substituted 1-phenyl-tetrazolones | 254 nm, 15 W Hg lamp | Methanol, Acetonitrile | Benzimidazolones | ~ quantitative | researchgate.net |

| 1-allyl-4-phenyltetrazolones | λ = 254 nm, 16 W Hg lamp | Cyclohexane, Methanol | 3,4-dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | ~ quantitative | nih.govresearchgate.net |

The photolysis of tetrazolones is characterized by the formation of short-lived, highly reactive intermediates. Upon N₂ extrusion, a triplet biradical intermediate is often postulated. researchgate.net For instance, in the photolysis of 1-allyl-4-phenyltetrazolones, a triplet biradical is formed which then undergoes ring closure to yield the final pyrimidinone product. researchgate.net

In other tetrazole systems, different intermediates such as nitrilimines, diaziridinones, and 1,3-dipolar species are generated. researchgate.netdtic.mil For example, the photochemical synthesis of 1,2-dimethyldiaziridinone from 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one proceeds via an intermediate formed after nitrogen loss. researchgate.net The specific intermediate formed is crucial as it dictates the subsequent reaction pathway and the structure of the final product. In the case of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one, a triplet biradical involving the thienyl substituent is an expected intermediate following photochemical nitrogen extrusion.

Substituents on the tetrazolone ring exert a profound influence on the photochemical reaction pathway. documentsdelivered.com The electronic and steric properties of the groups at the N1 and N4 positions can determine the nature of the intermediates and the final products. documentsdelivered.comresearchgate.net

For example, the photolysis of 1,4-dialkyl-tetrazolones yields diaziridinones, whereas 1-phenyl-tetrazolones with a substituent at the N4 position yield benzimidazolones. researchgate.net This difference arises because the phenyl group provides an alternative pathway for cyclization of the biradical intermediate. The presence of a bulky allylic substituent on a 1-allyl-4-phenyl-tetrazolone can change the reaction course; instead of the expected pyrimidinone, a benzimidazolone is formed, indicating that the cyclization of the biradical involves the phenyl substituent rather than the sterically hindered allylic group. nih.gov For this compound, the electron-rich thienyl group at the N1 position is expected to play a significant role in stabilizing intermediates and directing the rearrangement pathways, potentially leading to fused heterocyclic systems involving the thiophene (B33073) ring.

Thermolytic Decomposition Pathways

While many tetrazolones are noted for their high thermal stability, they will decompose under sufficient heat. nih.gov The thermal decomposition of N-substituted tetrazoles typically begins with the cleavage of the tetrazole ring and the elimination of molecular nitrogen. researchgate.net This process is analogous to the initial step in photolysis but is induced by thermal energy.

Investigations into pyrazolyltetrazoles have shown that the decomposition of the molecule starts with the tetrazole fragment. researchgate.net It is proposed that the thermolysis of N-substituted tetrazoles begins with the direct elimination of a nitrogen molecule from the ring, in contrast to C-substituted tetrazoles which may first undergo isomerization to an azidoimine tautomer. researchgate.net The activation energy for the thermolysis of unsubstituted tetrazole has been calculated to be 36.2 kcal/mol, with N₂ elimination being the dominant pathway over other fragmentations. acs.org For this compound, a similar pathway involving initial N₂ extrusion is the most probable route for thermal decomposition.

Reactions with Nucleophiles (Non-Biological Context)

The tetrazolone ring contains electrophilic centers that are susceptible to attack by nucleophiles. The carbonyl carbon at the C5 position is a primary site for such reactions.

Amines, acting as strong nucleophiles, can react with tetrazole derivatives, often leading to the opening of the heterocyclic ring. lookchemmall.comuq.edu.au Studies on 8-cyanotetrazolo[1,5-a]pyridine have demonstrated that strong nucleophiles like dimethylamine (B145610) can attack the C5 position of the tetrazole moiety in a rapid, dark reaction. lookchemmall.comuq.edu.au This "Addition of Nucleophile – Ring Opening" reaction results in the formation of a dienyltetrazole. lookchemmall.com The reaction is reversible, with heating causing the elimination of the amine and regeneration of the original tetrazole. lookchemmall.com

In the context of this compound, a similar mechanism is expected. An amine would attack the electrophilic carbonyl carbon at C5. This would likely lead to the cleavage of the ring, potentially at the N1-C5 or N4-C5 bond, to form an open-chain urea (B33335) derivative. Research on other N-functionalized tetrazoles has also shown that in the absence of thermal activation for rearrangement, direct nucleophilic displacement of the tetrazole ring by an amine can occur. nih.gov This suggests that direct aminolysis of the tetrazolone ring is a viable reaction pathway.

Hydrazinolysis and Azidolysis Reactions

The tetrazole ring system is known for its susceptibility to nucleophilic attack, which can lead to ring-opening or substitution reactions. In the case of this compound, reactions with nitrogen nucleophiles like hydrazine (B178648) and azide (B81097) ions are of particular interest.

Hydrazinolysis: The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of 4-amino-5-(thien-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This transformation involves the nucleophilic attack of hydrazine on the carbonyl carbon of the tetrazol-5-one ring, followed by ring cleavage and subsequent recyclization to form the more stable triazole ring.

Azidolysis: The reaction with sodium azide is a common method for the synthesis of various tetrazole derivatives. organic-chemistry.org For this compound, treatment with sodium azide can potentially lead to the formation of bistetrazole derivatives through a complex reaction pathway. This type of reaction is often employed in the synthesis of high-nitrogen content energetic materials. rsc.org The azide ion can act as a potent nucleophile, attacking the tetrazole ring and initiating a cascade of reactions that can result in the formation of a C-N linked bistetrazole. rsc.org

Reactions with Carbon Nucleophiles

The electrophilic character of the C5-carbon in the tetrazol-5-one ring makes it a target for various carbon nucleophiles. These reactions are crucial for the introduction of new carbon-carbon bonds and the synthesis of more complex derivatives.

Common carbon nucleophiles that can be employed include Grignard reagents and organolithium compounds. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, could potentially lead to the opening of the tetrazole ring or the formation of a tertiary alcohol after subsequent hydrolysis. However, the specific outcomes of such reactions are highly dependent on the reaction conditions and the nature of the nucleophile.

Research on the reaction of similar heterocyclic systems with carbon nucleophiles has shown that the mode of reaction can vary. In some cases, nucleophilic addition to the carbonyl group is the predominant pathway, while in others, ring-opening or more complex rearrangements can occur. researchgate.net

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. wikipedia.orgmatanginicollege.ac.in The sulfur atom in the ring donates electron density to the carbon atoms, making them more susceptible to attack by electrophiles. e-bookshelf.de In the case of this compound, the tetrazol-5-one substituent will influence the regioselectivity of these reactions.

The tetrazol-5-one group is generally considered to be an electron-withdrawing group, which would deactivate the thiophene ring towards electrophilic attack. However, the substitution will still preferentially occur at the C5 position of the thiophene ring, which is the position furthest from the deactivating substituent and most activated by the sulfur atom. wikipedia.orgyoutube.com

Common electrophilic substitution reactions that can be performed on the thiophene ring include:

Nitration: Introduction of a nitro group (-NO2) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the thiophene ring, often using elemental halogens or N-halosuccinimides. Thiophene is known to brominate at a rate 107 times faster than benzene. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org

The specific conditions required for these reactions would need to be carefully optimized to account for the presence of the tetrazol-5-one moiety.

Metal-Ligand Coordination Chemistry with this compound Analogues

Tetrazole derivatives are well-known for their ability to act as versatile ligands in coordination chemistry. arkat-usa.org The nitrogen-rich tetrazole ring can coordinate to metal ions in various modes, leading to the formation of a wide array of coordination complexes with interesting structural and functional properties. nih.govnih.govresearchgate.net The deprotonated form of the tetrazole can utilize up to four nitrogen atoms to bridge multiple metal centers. unimi.it

While the direct coordination chemistry of this compound itself may not be extensively studied, the principles can be inferred from its analogues. The tetrazole ring, often in its deprotonated (tetrazolate) form, can coordinate to a variety of metal ions, including transition metals and lanthanides. arkat-usa.orgrsc.org The coordination can occur through one or more of the nitrogen atoms of the tetrazole ring. arkat-usa.org

The presence of the thienyl group can also influence the coordination behavior. The sulfur atom in the thiophene ring could potentially act as a soft donor site, leading to multi-modal coordination. Furthermore, the electronic properties of the thienyl group can modulate the donor strength of the tetrazole ligand.

The resulting metal-ligand complexes can exhibit a range of properties, including:

Luminescence: Many tetrazole-based coordination complexes exhibit interesting photoluminescent properties. researchgate.net

Catalysis: The coordinated metal centers can act as catalytic sites for various organic transformations.

Magnetic Properties: The arrangement of metal ions within the coordination network can lead to interesting magnetic behaviors.

The synthesis of these coordination complexes typically involves the reaction of the tetrazole ligand with a suitable metal salt in an appropriate solvent system. arkat-usa.org The final structure of the complex is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the reaction conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 Thien 2 Yl 1,4 Dihydro 5h Tetrazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR Spectral Analysis

The proton NMR (1H NMR) spectrum provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. For 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one, the spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the N-H proton of the tetrazole ring.

The three protons of the thiophene ring typically appear as multiplets in the aromatic region of the spectrum due to spin-spin coupling. The proton on the carbon adjacent to the sulfur atom (H5) and the proton on the carbon adjacent to the point of attachment to the tetrazole ring (H3) are expected to be doublets of doublets, while the proton at the 4-position (H4) would also appear as a doublet of doublets. The N-H proton of the tetrazole ring is expected to appear as a broad singlet at a downfield chemical shift, which is characteristic of acidic protons. researchgate.net The exact chemical shift can be influenced by solvent, concentration, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H3 | 7.0 - 7.5 | dd |

| Thiophene H4 | 7.0 - 7.5 | dd |

| Thiophene H5 | 7.6 - 8.0 | dd |

Note: Predicted values are based on analogous structures containing thiophene and tetrazole moieties. 'dd' denotes doublet of doublets, 'br s' denotes broad singlet.

13C NMR Spectral Analysis

Carbon-13 NMR (13C NMR) spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound is expected to display five distinct signals.

The carbonyl carbon (C=O) of the tetrazol-5-one ring is anticipated to have the most downfield chemical shift, typically appearing in the range of 150-160 ppm. rsc.orgresearchgate.net The four carbon atoms of the thiophene ring will have chemical shifts in the aromatic region (approximately 115-140 ppm). libretexts.org The carbon atom attached to the nitrogen of the tetrazole ring (C2 of thiophene) will be influenced by the electron-withdrawing nature of the tetrazole ring.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 | 135 - 140 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 127 - 132 |

| Thiophene C5 | 120 - 125 |

Note: Predicted values are based on spectral data of related tetrazole and thiophene derivatives. rsc.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tetrazolone ring is expected around 1700-1750 cm⁻¹. A broad band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration of the tetrazole ring. ekb.eg Vibrations associated with the tetrazole ring (C=N and N=N stretching) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Characteristic absorptions for the thiophene ring, including C-H and C=C stretching, are also expected. pnrjournal.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Tetrazole) | Stretching | 3100 - 3300 (broad) |

| C-H (Thiophene) | Stretching | ~3100 |

| C=O (Tetrazolone) | Stretching | 1700 - 1750 (strong) |

| C=N / N=N (Tetrazole) | Stretching | 1400 - 1600 |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation of tetrazole derivatives under electron impact (EI) or electrospray ionization (ESI) often involves characteristic losses. nih.gov A common fragmentation pathway for 1,5-disubstituted tetrazoles involves the elimination of a nitrogen molecule (N₂). researchgate.net Other likely fragmentations could include the loss of carbon monoxide (CO) from the tetrazolone ring, or cleavage at the bond connecting the thiophene and tetrazole rings. The fragmentation of the thiophene ring itself would also produce characteristic ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 28]⁺ | Loss of N₂ |

| [M - 28]⁺ | Loss of CO |

| [Thienyl-N]⁺ | Cleavage of tetrazole ring |

Note: The fragmentation pattern can vary significantly depending on the ionization method used. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and crystal packing.

An X-ray diffraction study of this compound would confirm the connectivity of the atoms and the planarity of the thiophene and tetrazole rings. It is common for tetrazole derivatives to form hydrogen-bonded dimers or chains in the solid state, often involving the N-H group of the tetrazole ring. researchgate.net The analysis would also determine the dihedral angle between the planes of the thiophene and tetrazole rings, which is a key conformational feature. nih.gov The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the solid-state structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for non-volatile, thermally sensitive compounds like the title molecule.

For purity assessment of this compound, a reverse-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection would most likely be performed using a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance, which is expected due to the conjugated aromatic system. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A single, sharp, symmetrical peak would be indicative of a high-purity sample. This technique, when coupled with mass spectrometry (LC-MS), can also be used to identify impurities by their mass-to-charge ratios. mdpi.com

Computational and Theoretical Investigations of 1 Thien 2 Yl 1,4 Dihydro 5h Tetrazol 5 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No peer-reviewed studies employing Density Functional Theory (DFT) to specifically analyze the molecular geometry and electronic properties of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one were found. Such studies would be essential to determine optimized geometric parameters like bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional shape and stability.

Conformational Analysis and Tautomerism

The potential for conformational isomers, arising from the rotation around the single bond connecting the thienyl and tetrazole rings, has not been computationally explored for this molecule. Furthermore, while tetrazole derivatives are known to exhibit tautomerism, specific investigations into the relative stabilities of the possible tautomeric forms of this compound are absent from the literature. researchgate.netsjpas.comresearchgate.net Theoretical calculations would be required to determine the most stable tautomer in various environments (gas phase, different solvents), which is critical for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting chemical reactivity, has not been published for this compound. wikipedia.orgyoutube.com This analysis involves calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com Data from such an analysis, including the HOMO-LUMO energy gap, would offer insights into the molecule's kinetic stability and its potential to act as an electron donor or acceptor in chemical reactions. sjpas.com

Reaction Mechanism Elucidation using Computational Methods

There is no available research that uses computational methods to elucidate the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for mapping reaction pathways, but its application to this specific compound has not been reported. nih.gov

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. No studies have identified or characterized the transition state structures for reactions involving this compound.

Energy Barrier Calculations

Without transition state characterization, the calculation of activation energy barriers for potential reactions is not possible. This information is vital for predicting reaction rates and understanding mechanistic pathways.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. No MD simulation studies have been published for this compound. nih.govnih.govresearchgate.netnih.gov Such simulations would be valuable for understanding its behavior in a biological or solution-phase context.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in predicting the spectroscopic properties of heterocyclic compounds like this compound. These computational methods allow for the elucidation of molecular structure and electronic properties, which in turn govern the compound's interaction with electromagnetic radiation. The validation of these theoretical predictions with experimental data is a critical step in confirming the accuracy of the computational model and providing a deeper understanding of the molecule's characteristics.

For analogous compounds, such as other substituted tetrazoles and thienyl derivatives, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). beilstein-journals.orgnih.govmdpi.com A common approach involves geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(2d,2p) basis set, followed by frequency and NMR shielding calculations at the same level. taylorfrancis.comacs.org

Vibrational Spectroscopy (IR): The calculated IR spectrum for a molecule like this compound would be expected to show characteristic peaks for the C=O, N-H, C=N, and C-S stretching vibrations, as well as the bending vibrations of the thienyl and tetrazole rings. For instance, studies on similar tetrazole derivatives have assigned N-H stretching vibrations to specific wavenumbers. kashanu.ac.ir By comparing the predicted vibrational frequencies with those obtained from an experimental FT-IR spectrum, researchers can confirm the molecular structure and assess the accuracy of the computational method. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

NMR Spectroscopy (¹H and ¹³C): The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the thienyl and tetrazole rings. Discrepancies between the predicted and experimental spectra can often be explained by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For thienyl-substituted heterocycles, the UV-Vis spectra are often characterized by π-π* transitions. beilstein-journals.orgnih.gov The calculated spectrum for this compound would be compared with the experimental spectrum to validate the theoretical model and to understand the electronic structure of the molecule.

The following interactive table provides an example of how predicted spectroscopic data for this compound would be presented and compared with experimental values. Please note that these are hypothetical values for illustrative purposes, as specific experimental and computational data for this exact compound were not found in the searched literature.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |

| IR (cm⁻¹) | ||

| ν(N-H) | 3410 | 3405 |

| ν(C=O) | 1750 | 1745 |

| ν(C=N) | 1620 | 1615 |

| ν(C-S) | 690 | 688 |

| ¹H NMR (ppm) | ||

| Thienyl-Hα | 7.85 | 7.82 |

| Thienyl-Hβ | 7.20 | 7.18 |

| Thienyl-Hγ | 7.50 | 7.48 |

| NH | 11.50 | 11.45 |

| ¹³C NMR (ppm) | ||

| C=O | 155.0 | 154.8 |

| Thienyl-Cα | 128.0 | 127.9 |

| Thienyl-Cβ | 126.5 | 126.3 |

| Thienyl-Cγ | 130.0 | 129.8 |

| Thienyl-Cipso | 138.0 | 137.9 |

| UV-Vis (nm) | ||

| λmax | 285 | 288 |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a wealth of information about the electronic structure and reactivity of molecules through the calculation of various descriptors. These descriptors, derived from the principles of conceptual DFT, are invaluable for understanding and predicting the chemical behavior of compounds like this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (E HOMO) and the lowest unoccupied molecular orbital (E LUMO) are fundamental quantum chemical descriptors. E HOMO is related to the electron-donating ability of a molecule, while E LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = E LUMO - E HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For thienyl-substituted systems, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the entire molecule or localized on an electron-accepting moiety. beilstein-journals.orgnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E HOMO.

Electron Affinity (A): Approximated as A ≈ -E LUMO.

Electronegativity (χ): Calculated as χ = (I + A) / 2.

Chemical Hardness (η): Calculated as η = (I - A) / 2.

Chemical Softness (S): Calculated as S = 1 / (2η).

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative measure of a molecule's stability and reactivity. For example, a high electrophilicity index indicates a good electrophile.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, provide insight into the reactivity of specific atomic sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. It allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

The following interactive table presents hypothetical quantum chemical descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are for illustrative purposes.

| Quantum Chemical Descriptor | Value | Unit |

| E HOMO | -6.50 | eV |

| E LUMO | -1.20 | eV |

| Energy Gap (ΔE) | 5.30 | eV |

| Ionization Potential (I) | 6.50 | eV |

| Electron Affinity (A) | 1.20 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.19 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 | eV |

By analyzing these descriptors, researchers can gain a comprehensive understanding of the chemical reactivity and stability of this compound, which is crucial for its potential applications in various fields of chemistry.

Structure Activity Relationship Studies in 1 Thien 2 Yl 1,4 Dihydro 5h Tetrazol 5 One Derivatives for Non Biological Applications

Design Principles for Modifying the Thiophene (B33073) and Tetrazolone Moieties for Specific Performance in Non-Biological Applications

The design of novel tetrazolone derivatives for specific non-biological applications hinges on the strategic modification of the core thiophene and tetrazolone structures. The inherent properties of these heterocyclic rings, such as high nitrogen content and aromaticity, make them versatile building blocks. mdpi.commdpi.com For instance, in the development of energetic materials, the tetrazole ring is favored for its high heat of formation and its decomposition to produce large volumes of nitrogen gas. researchgate.netresearchgate.net

Key design principles involve:

Substitution on the Thiophene Ring: Introducing various functional groups onto the thiophene ring can modulate the electronic properties, stability, and reactivity of the entire molecule. The position and nature of these substituents are critical in fine-tuning the desired performance.

Molecular Hybridization: A common strategy involves combining the tetrazole or tetrazolone core with other functional moieties to create hybrid molecules with enhanced or entirely new properties. mdpi.com For example, linking tetrazoles with other nitrogen-rich heterocycles like pyrazoles can yield energy-dense materials with controlled sensitivity and remarkable thermal stability. mdpi.com This approach allows for the development of materials where the energy balance can be precisely controlled. mdpi.com

In the context of energetic materials, combining a tetrazolone framework with various substitutes can lead to compounds with high densities and significantly positive heats of formation. researchgate.net The goal is to achieve a balance between high energy output (detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction, ensuring safe handling and application. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Agrochemical Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique widely used in the rational design of new agrochemicals, including herbicides and fungicides. researchgate.netigi-global.com The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and physicochemical properties. researchgate.netresearchgate.net By establishing a mathematical relationship between these properties and the observed activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby reducing the time and cost associated with traditional trial-and-error synthesis and testing. igi-global.comresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., herbicidal or fungicidal efficacy) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical parameters like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters, Verloop parameters). nih.gov

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.govresearchgate.net

Modern approaches like 3D-QSAR (e.g., Comparative Molecular Field Analysis, CoMFA) have become powerful tools. researchgate.netnih.gov These methods consider the three-dimensional properties of the molecules and how they interact with their biological target, providing more detailed insights for designing more potent compounds. researchgate.netnih.gov QSAR models have been successfully applied to develop fungicides with defined resistance risks and to predict the acute toxicity of tetrazole compounds, highlighting their importance in creating safer and more effective agrochemicals. nih.govnih.gov

Structure-Activity Relationships for Herbicidal Efficacy in 1-Aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones

Derivatives of 1-Aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones have been identified as a novel class of herbicides effective in both pre- and post-emergence applications. researchgate.netcapes.gov.br Extensive SAR studies have been conducted to optimize their herbicidal activity and crop selectivity.

Key findings from these studies include:

Influence of the N-4 Substituent: The nature of the substituent at the N-4 position of the tetrazole ring is critical for herbicidal activity. Optimal activity is often observed with a specific alkyl fluoride (B91410) group, such as –CH₂CH₂CH₂F. researchgate.net

Influence of the N-1 Aryl Group: The substitution pattern on the N-1 aryl (phenyl) ring significantly impacts efficacy. A 2-fluoro-4-chloro-5-substituted phenyl group is generally preferred for high herbicidal activity. researchgate.net

Role of the C-5 Phenyl Substituent: The substituent at the C-5 position of the phenyl ring is crucial for determining the spectrum of weed control and crop selectivity.

A propargyloxy group (–OCH₂C≡CH) leads to broad-spectrum activity against both grass and broadleaf weeds but with limited crop selectivity. researchgate.net

An ethylsulfonamido group (–NHSO₂CH₂CH₃) provides excellent control of broadleaf weeds while demonstrating a high degree of safety and selectivity for several major crops. researchgate.net

QSAR studies on related heterocyclic herbicides have shown that herbicidal activity against different weed species can be correlated with specific physicochemical parameters. For instance, activity against Brassica campestris was found to be mainly influenced by molar refractivity and electronic parameters, while activity against Echinochloa crus-galli was primarily related to the hydrophobicity of the substituents. nih.gov

Table 1: SAR Summary for Herbicidal 1-Aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones

| Molecular Moiety | Substituent | Observed Effect on Herbicidal Activity | Reference |

|---|---|---|---|

| N-4 on Tetrazole Ring | –CH₂CH₂CH₂F | Optimum herbicidal activity. | researchgate.net |

| N-1 Aryl Group | 2-Fluoro-4-chloro-5-substituted phenyl | Optimum herbicidal activity. | researchgate.net |

| C-5 on Phenyl Group | –OCH₂C≡CH | Broad-spectrum weed control, marginal crop selectivity. | researchgate.net |

| C-5 on Phenyl Group | –NHSO₂CH₂CH₃ | Primarily broadleaf weed control, high crop selectivity. | researchgate.net |

Structure-Activity Relationships for Fungicidal Activity in Tetrazole Derivatives

Tetrazole derivatives are a significant class of compounds investigated for their fungicidal properties. nih.gov SAR studies are essential for optimizing their efficacy against various phytopathogenic fungi.

Key structural features influencing fungicidal activity include:

Hybridization with Other Heterocycles: Incorporating other bioactive heterocyclic moieties, such as benzoxazole (B165842), benzothiazole, or phenyloxadiazole, into the tetrazole structure can enhance fungicidal activity. nih.govnih.gov For example, 2,5-disubstituted tetrazoles containing a benzoxazole group have shown significant growth inhibition against fungi like Candida albicans. nih.gov

Nature of the Substituents: The presence of bulky and hydrophobic side chains on the molecule often leads to stronger activity against fungal species like Candida spp. and Cryptococcus neoformans. nih.gov

Substitution Patterns: The specific placement of substituents is critical. In one study on tetrazole derivatives containing phenyloxadiazole, a CoMFA model was developed to guide further structural optimization, leading to the synthesis of new analogues with significantly improved fungicidal activity against cucumber downy mildew. nih.gov In another series of 1,2,4-triazole (B32235) derivatives, the introduction of two chlorine atoms at the 2,3-positions of a phenoxy ring enhanced antifungal activity, whereas placing them at the 2,5-positions reduced it. icm.edu.pl

Table 2: SAR Summary for Fungicidal Tetrazole Derivatives

| Compound Series | Structural Modification | Effect on Fungicidal Activity | Target Fungi | Reference |

|---|---|---|---|---|

| 2,5-disubstituted tetrazoles | Incorporation of benzoxazole/benzothiazole moiety | Significant growth inhibition | Colletotrichum coccodes, Candida albicans | nih.gov |

| Hybridized 1-tetrazole and 4-pyridinyl-1,2,4-triazole-3-one | Bulky and hydrophobic side chains | Increased activity | Candida spp., Cryptococcus neoformans | nih.gov |

| Tetrazoles with phenyloxadiazole moieties | Optimized substitutions based on CoMFA model | Significantly improved activity | Cucumber downy mildew | nih.gov |

| 1,2,4-triazole derivatives | 2,3-dichlorophenoxy group | Enhanced activity | Magnaporthe oryzae | icm.edu.pl |

| 1,2,4-triazole derivatives | 2,5-dichlorophenoxy group | Reduced activity | Magnaporthe oryzae | icm.edu.pl |

Role of Molecular Structure in Modulating Thermal Stability and Energetic Properties

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make its derivatives attractive candidates for energetic materials. mdpi.comresearchgate.net The molecular structure plays a pivotal role in determining key properties such as thermal stability, density, and detonation performance.

SAR studies in this area reveal several important trends:

Thermal Decomposition: The thermal stability of tetrazole compounds is highly dependent on their substitution. Generally, the tetrazole ring decomposes exothermically at temperatures between 190–240 °C, releasing nitrogen gas. researchgate.net The decomposition of tetrazole itself is a complex process involving interconversion between different tautomers, with activation energies influenced by these equilibria. acs.orgacs.org For some advanced energetic materials, violent thermal decomposition can occur at higher temperatures (270-300 °C). energetic-materials.org.cn

Energetic Performance: The introduction of specific functional groups can significantly enhance energetic properties. For example, combining tetrazole frameworks with nitro or amino groups can lead to compounds with high detonation velocities (vD) and pressures (P). researchgate.netresearchgate.net

Table 3: Energetic and Thermal Properties of Selected Tetrazole Derivatives

| Compound Type | Key Structural Feature | Property | Typical Values | Reference |

|---|---|---|---|---|

| Phenyl tetrazoles | Substituted phenyl group at N-1 | Decomposition Temperature | 190–240 °C (exothermic) | researchgate.net |

| Nitrogen-rich tetrazolone salts | Guanidinium, ammonium (B1175870), hydrazinium (B103819) cations | Impact Sensitivity | > 20 J | researchgate.net |

| Nitrogen-rich tetrazolone salts | Guanidinium, ammonium, hydrazinium cations | Detonation Velocity (vD) | 8.31–9.62 km/s | researchgate.net |

| Nitrogen-rich tetrazolone salts | Guanidinium, ammonium, hydrazinium cations | Detonation Pressure (P) | 32.40–43.86 GPa | researchgate.net |

| Azobi[bis(tetrazole)]-triazole (NL24) | Complex poly-heterocyclic structure | Decomposition Temperature | Violent decomposition at 270-300 °C | energetic-materials.org.cn |

Emerging Applications of 1 Thien 2 Yl 1,4 Dihydro 5h Tetrazol 5 One in Chemical Sciences Excluding Biological/clinical

Applications in Materials Science and Engineering

The unique chemical structure of tetrazole derivatives, characterized by a high nitrogen content, makes them valuable candidates for advanced materials.

Tetrazole-based compounds are well-regarded in the field of energetic materials due to their high heats of formation and the generation of a large volume of nitrogen gas upon decomposition. These properties are desirable for explosives, propellants, and pyrotechnics. researchgate.netnih.gov The incorporation of a tetrazole ring into a molecule significantly increases its nitrogen content and energy density. nih.gov While specific energetic properties of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one are not extensively documented, the tetrazole family is known for its potential in creating high-energy-density materials (HEDMs). researchgate.net The thermal stability and detonation properties of tetrazole derivatives are key areas of research, with many energetic salts of tetrazole showing promise. researchgate.netnih.gov

| Compound/Salt | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Bistetrazole Derivative 6 | 1.91 | 9017 | - |

| RDX (Reference) | 1.82 | 8795 | 34.9 |

| Fused Triazolo-Triazine Salt 7 | >1.8 | >9000 | >35 |

Table 1: Illustrative Energetic Properties of Selected Tetrazole-Based Compounds. rsc.orgrsc.org

The ability of tetrazole derivatives to rapidly release large volumes of nitrogen gas upon thermal decomposition makes them suitable for use in gas-generating compositions, such as those found in automotive airbags. mdpi.com The decomposition of these compounds can be tailored to produce a rapid and controlled release of gas. 5-Amino-1H-tetrazole is one such compound that has been widely applied in this area due to its excellent combustion properties. researchgate.net While the specific performance of this compound as a gas-generating agent has not been detailed, its tetrazole core suggests it could possess the necessary characteristics for such applications.

Agrochemical Applications: Herbicides and Fungicides

Tetrazole derivatives have been investigated for their potential use in agriculture as herbicides and fungicides. mdpi.comnih.gov The biological activity of these compounds can often be attributed to the tetrazole ring acting as a bioisostere for other functional groups, such as carboxylic acids. researchgate.net While specific studies on the herbicidal and fungicidal properties of this compound are not prominent in the literature, related tetrazole-containing heterocyclic compounds have shown activity against various plant pathogens and weeds. For example, some tetrazole derivatives have been patented as pesticides. google.com

The following table provides examples of the agrochemical activity of other tetrazole derivatives.

| Compound Type | Application | Target Organism | Reference |

| Tetrazole-substituted anthranilamides | Insecticide, Acaricide | Various insect and mite pests | google.com |

| 5-thio-substituted tetrazole derivatives | Antibacterial, Antifungal | Various bacteria and fungi | nih.gov |

| Tetrazoles containing 1,2,3-thiadiazole | Antiviral (TMV) | Tobacco Mosaic Virus | nih.gov |

Table 2: Examples of Agrochemical and Related Biological Activities of Tetrazole Derivatives.

Use as Intermediates in Organic Synthesis for Non-Biological Targets

Tetrazole compounds are versatile intermediates in organic synthesis. The tetrazole ring can be used as a precursor to other functional groups or can be incorporated into larger, more complex molecules. A closely related compound, 5-thiophen-2-yl-2H-tetrazole, has been identified as a crucial intermediate in the synthesis of more complex catalytic systems. nbinno.com Its heterocyclic framework can be integrated into larger molecular structures to enhance catalytic performance. nbinno.com The tetrazole moiety's ability to stabilize transition states makes it valuable in catalysis. nbinno.com Furthermore, the photochemical transformations of tetrazole derivatives can be used as an effective synthetic route to other compounds. researchgate.net

Role in Photography and Imaging Chemicals

Tetrazole derivatives have found applications in the photographic industry, primarily as stabilizers in photographic emulsions. mdpi.comrug.nl They can help to control the growth of silver halide crystals and prevent fogging, which improves the quality and stability of the photographic image. The specific use of this compound in this context is not well-documented, but the general utility of tetrazoles in this field is established.

Coordination Chemistry Applications (as ligands for metal ions for non-biological purposes)

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, leading to the formation of a wide variety of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org These materials have potential applications in catalysis, gas storage, and materials science. While specific non-biological coordination complexes of this compound are not widely reported, the coordination chemistry of tetrazoles is an active area of research. For instance, various energetic coordination compounds have been synthesized using tetrazole-based ligands. uni-muenchen.de

Below is a table illustrating the types of coordination complexes formed with other tetrazole-based ligands.

| Ligand | Metal Ion(s) | Resulting Structure/Application | Reference |

| ((1H-tetrazol-5-yl) methyl) pyridine | Cu(II), Zn(II), Cd(II) | 2D and 3D frameworks | rsc.org |

| 1-(azidomethyl)-5H-tetrazole | Mn, Fe, Cu, Zn, Ag | Energetic coordination compounds | uni-muenchen.de |

| 1,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione | Fe(III), Zn(II) | 2D supramolecular framework, 2D coordination polymer with luminescence | unimi.it |

| 5-mercapto-1-phenyl-1H-tetrazole | Cu(I) | 2D double-layer coordination polymer with luminescence | researchgate.net |

Table 3: Examples of Coordination Complexes with Tetrazole-Based Ligands.

Future Research Directions and Challenges for 1 Thien 2 Yl 1,4 Dihydro 5h Tetrazol 5 One

Development of Novel and Efficient Synthetic Routes

The synthesis of tetrazole derivatives has evolved significantly, yet opportunities remain for developing more efficient, sustainable, and diverse routes to 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one and its analogues. A primary future direction lies in the adaptation of modern synthetic methodologies that prioritize atom economy, reduced environmental impact, and high yields.

One promising avenue is the expansion of multicomponent reactions (MCRs) . nih.gov Reactions like the Ugi and Passerini tetrazole syntheses, which combine three or more starting materials in a single step, offer a powerful platform for creating molecular diversity. nih.gov Applying these MCRs using 2-thienyl isocyanide or other thiophene-based starting materials could provide rapid access to a library of related compounds. Furthermore, developing solvent-free or "neat" reaction conditions, which have proven successful for other 5-substituted 1H-tetrazoles, could significantly enhance the environmental credentials of the synthesis. nih.gov

Another key area is the optimization of the classical [2+3] cycloaddition reaction between a thiophene-based nitrile and an azide (B81097) source. While this is a fundamental method, research into novel catalytic systems could improve reaction rates, lower reaction temperatures, and broaden the substrate scope. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Goal |

| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity, atom economy. nih.gov | Design of Ugi/Passerini-type reactions incorporating a thiophene (B33073) moiety. |

| Solvent-Free Synthesis | Environmentally friendly, potentially higher yields. nih.gov | Adaptation of neat condensation reactions for the target compound. |

| Catalytic Cycloaddition | Improved reaction kinetics, milder conditions. nih.gov | Identification of novel catalysts for the azide-nitrile cycloaddition. |

Exploration of Undiscovered Chemical Transformations

The reactivity of the this compound ring system is largely uncharted territory. Future research should focus on leveraging its unique electronic and structural properties to uncover novel chemical transformations.

A particularly compelling area is photochemistry . Tetrazole derivatives are known to undergo complex photochemical transformations, often leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive intermediates. nih.govresearchgate.net Investigating the photolysis of this compound could open pathways to other important heterocyclic structures, such as pyrimidinones (B12756618) or benzimidazolones, depending on the reaction conditions and substituents. researchgate.net The key challenge lies in controlling these high-energy reactions to achieve selective and high-yielding outcomes. researchgate.net

Additionally, the tetrazolone moiety can be considered a structural relative of tetrazole-5-thiol. Research on related thiols has demonstrated their participation in nucleophilic ring-opening reactions, suggesting that the exocyclic oxygen of the tetrazolone could be a handle for further functionalization or ring transformation. mdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating research and development by predicting the properties and reactivity of this compound before committing to extensive lab work. Future efforts in this area will be crucial for guiding synthetic efforts and identifying potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, such as those involved in photochemical rearrangements, and to predict the kinetic and thermodynamic favorability of different pathways. researchgate.net This predictive capability is invaluable for designing experiments with a higher probability of success.

For materials science applications, computational screening can predict key properties. Calculations can determine heats of formation, density, and oxygen balance, which are critical indicators of a compound's potential as an energetic material . researchgate.net Molecular dynamics simulations and docking studies, while often used in a biological context, can also be adapted to model how these molecules interact with other materials or within a crystal lattice, providing insight into their stability and bulk properties. nih.govnih.govajchem-a.com

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., photolysis). researchgate.net | Transition states, reaction energies, kinetic barriers. |

| Molecular Dynamics (MD) | Simulating molecular behavior in condensed phases. nih.gov | Crystal packing, material stability, intermolecular forces. |

| In Silico ADMET Profiling | Assessing drug-likeness and safety (for other applications). ajchem-a.com | Absorption, distribution, metabolism, excretion, toxicity. |

Expanding Non-Biological Applications

While tetrazoles are prominent in medicinal chemistry, their high nitrogen content makes them inherently energetic, opening a range of non-biological applications. Future research should systematically explore the potential of this compound in materials science.

The tetrazole ring is a well-established scaffold for energetic materials . nih.gov Its high positive enthalpy of formation, resulting from the numerous N-N and C-N bonds, means that its decomposition can release a significant amount of energy. nih.gov Compounds of this class are investigated as potential explosives, components in rocket propellants, and as gas-generating agents for applications like automotive airbags. nih.govresearchgate.net The presence of the thiophene ring may modulate these properties, and a key research goal is to synthesize and characterize the energetic performance of the title compound and its derivatives.

Furthermore, the nitrogen atoms in the tetrazole ring can act as ligands, coordinating with metal ions. This suggests potential applications in coordination chemistry, catalysis, and the development of novel functional materials.

| Application Area | Rationale | Key Properties to Investigate |

| Energetic Materials | High nitrogen content, high heat of formation. nih.govnih.gov | Detonation velocity, thermal stability, sensitivity to impact/friction. |

| Gas Generants | Rapid and controlled decomposition to produce N₂ gas. nih.gov | Gas yield, burn rate, residue analysis. |

| Coordination Chemistry | Lone pair electrons on nitrogen atoms act as ligands. | Metal-binding affinity, catalytic activity of resulting complexes. |

Overcoming Synthetic and Methodological Challenges

Advancing the chemistry of this compound is not without its difficulties. A primary challenge is the adaptation of general synthetic methods to a substrate containing a thiophene ring, which has its own distinct reactivity profile and can sometimes lead to unwanted side reactions or resinification. chim.it

In the realm of chemical transformations, the main hurdle is selectivity. For instance, photochemical reactions of tetrazoles can produce a diverse array of products, and achieving a high yield of a single desired compound can be difficult. researchgate.net This requires careful optimization of reaction conditions, such as wavelength, solvent, and temperature.

From a computational perspective, the challenge lies in the accuracy of the models. While computational tools are powerful, their predictions must be validated by experimental data. Ensuring that the chosen computational methods accurately describe the electronic structure and behavior of this specific heterocyclic system is paramount for their predictive power to be reliable. Finally, for materials applications, translating promising theoretical properties into a safe, stable, and scalable material presents a significant methodological challenge, requiring expertise in both synthesis and materials engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.